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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial peptide AMP-

17's efficacy and application in a murine model of systemic candidiasis. The included protocols

are based on established research to ensure reproducibility and facilitate further investigation

into the therapeutic potential of AMP-17.

Introduction
Candida albicans is a significant opportunistic fungal pathogen, capable of causing life-

threatening systemic infections, particularly in immunocompromised individuals.[1][2] The

emergence of drug-resistant strains necessitates the development of novel antifungal agents.

[1][2] AMP-17, a novel antimicrobial peptide derived from Musca domestica (the housefly), has

demonstrated potent in vitro and in vivo antifungal activity against C. albicans.[1][2][3] This

document details the application of AMP-17 in a well-established murine model of disseminated

candidiasis, summarizing key findings and providing detailed experimental protocols.

Mechanism of Action
AMP-17 exerts its antifungal effect through a multi-faceted approach targeting the integrity and

function of Candida albicans cells. The primary mechanisms include:

Cell Membrane and Wall Disruption: AMP-17 directly compromises the integrity of the fungal

cell wall and membrane.[4][5] This leads to increased membrane permeability and disruption

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12422649?utm_src=pdf-interest
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2024.1480808/full
https://pubmed.ncbi.nlm.nih.gov/39552641/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2024.1480808/full
https://pubmed.ncbi.nlm.nih.gov/39552641/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2024.1480808/full
https://pubmed.ncbi.nlm.nih.gov/39552641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9686669/
https://www.dovepress.com/antimicrobial-peptide-amp-17-affects-candida-albicans-by-disrupting-it-peer-reviewed-fulltext-article-IDR
https://pubmed.ncbi.nlm.nih.gov/32801789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of intracellular osmotic pressure.[4][6]

Induction of Oxidative Stress: The peptide induces the production of reactive oxygen species

(ROS) within the fungal cells.[7]

Mitochondrial Dysfunction: Increased ROS levels contribute to the depolarization of the

mitochondrial membrane potential.[7]

Apoptosis and Necrosis: The culmination of these cellular insults leads to programmed cell

death (apoptosis) and necrosis of C. albicans.[7]

Inhibition of Biofilm Formation: AMP-17 effectively inhibits the yeast-to-hypha transition, a

critical step in biofilm formation, and can eradicate pre-formed biofilms.[3] This is partly

achieved by reducing cellular surface hydrophobicity and inhibiting cell adhesion.[3]

Gene Regulation: AMP-17 treatment has been shown to down-regulate genes involved in

ergosterol biosynthesis (a key component of the fungal cell membrane) such as ERG1,

ERG5, and ERG6, while up-regulating genes related to cell wall synthesis like FKS2.[4]

Below is a diagram illustrating the proposed mechanism of action of AMP-17 against Candida

albicans.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.dovepress.com/antimicrobial-peptide-amp-17-affects-candida-albicans-by-disrupting-it-peer-reviewed-fulltext-article-IDR
https://pmc.ncbi.nlm.nih.gov/articles/PMC7398874/
https://pubmed.ncbi.nlm.nih.gov/36056293/
https://pubmed.ncbi.nlm.nih.gov/36056293/
https://pubmed.ncbi.nlm.nih.gov/36056293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9686669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9686669/
https://www.dovepress.com/antimicrobial-peptide-amp-17-affects-candida-albicans-by-disrupting-it-peer-reviewed-fulltext-article-IDR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AMP-17

Candida albicans Cell

Cellular Outcome

AMP-17

Cell Membrane &
Wall Disruption

Increased ROS
Production

Inhibition of
Biofilm Formation

Apoptosis &
Necrosis

Mitochondrial
Dysfunction

Reduced
Adhesion

Inhibition of
Yeast-to-Hypha

Transition

Click to download full resolution via product page

Proposed mechanism of action of AMP-17 against Candida albicans.

Data Presentation
The following tables summarize the quantitative data from studies evaluating AMP-17 in a

murine model of disseminated candidiasis.

Table 1: Survival Rate in Murine Model of Disseminated Candidiasis

Treatment Group Dosage Survival Rate (%)
Observation Period
(Days)

Untreated Control - 10 15

AMP-17 10 mg/kg 75 15

Fluconazole 10 mg/kg 80 15

Data extracted from studies monitoring survival post-infection.[1][8]
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Table 2: Fungal Burden in Kidneys of Infected Mice

Treatment Group Dosage
Reduction in
Fungal Load (%)

Time Point

AMP-17 10 mg/kg ~90
Day 2 & 8 post-

infection

Fungal load was determined by colony-forming unit (CFU) counts in kidney homogenates.[1][8]

Table 3: Immunomodulatory Effects of AMP-17

Parameter Effect of AMP-17 Treatment

Inflammatory Response Markedly reduced

Plasma TNF-α Levels Lowered

Blood Neutrophil Ratio Lowered

Cytokine Expression Balanced

Cytokine levels were measured in plasma samples from treated and untreated mice.[1][8]

Table 4: Synergistic Activity with Fluconazole against C. albicans Biofilm

Treatment Effect on Biofilm

AMP-17 (32 µg/mL) + Fluconazole (32 µg/mL) Predominantly yeast form, no biofilm formation

Fluconazole (32 µg/mL) alone Mix of yeast, pseudohyphal, and hyphal cells

Biofilm formation was assessed using morphological tests.[1]

Experimental Protocols
The following are detailed protocols for establishing a murine model of disseminated

candidiasis and evaluating the in vivo efficacy of AMP-17.
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Protocol 1: Murine Model of Disseminated Candidiasis
This protocol describes the establishment of a systemic C. albicans infection in mice.

Preparation

Infection

Treatment

Monitoring & Analysis

1. Culture C. albicans

2. Prepare Inoculum
(2 x 10^6 cells/mL in PBS)

4. Intravenous Injection
(100 µL via lateral tail vein)

3. Acclimatize BALB/c Mice
(Female, 8-12 weeks)

5. Administer Treatment
(e.g., AMP-17, 10 mg/kg, i.p.)

6. Daily Treatment for
Specified Duration

7. Monitor Survival Daily 8. Assess Fungal Burden (CFU) 9. Histopathological Analysis 10. Cytokine Profiling

Click to download full resolution via product page

Workflow for the murine model of disseminated candidiasis.

Materials:
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Candida albicans strain (e.g., SC5314)

Sabouraud Dextrose Agar (SDA) and Broth (SDB)

Phosphate-buffered saline (PBS), sterile

Female BALB/c mice (8-12 weeks old)[1]

AMP-17, sterile solution

Fluconazole (positive control), sterile solution

Vehicle control (e.g., sterile PBS)

Insulin syringes with 29G needles

Procedure:

Preparation of C. albicans Inoculum:

Streak the C. albicans strain on an SDA plate and incubate at 37°C for 24-48 hours.

Inoculate a single colony into SDB and grow overnight at 37°C with shaking.

Harvest the cells by centrifugation, wash three times with sterile PBS.

Resuspend the cells in sterile PBS and adjust the concentration to 2 x 10^6 cells/mL using

a hemocytometer.

Animal Grouping and Infection:

House the mice under specific pathogen-free conditions and allow for acclimatization. All

animal procedures should be approved by an Institutional Animal Care and Use

Committee.[1][8]

Divide the mice into experimental groups (e.g., Untreated Control, AMP-17 treated,

Fluconazole treated). A typical group size is 10 mice for survival studies and 6 for fungal

burden analysis.[1][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2024.1480808/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2024.1480808/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11564183/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2024.1480808/full
https://www.researchgate.net/publication/385483698_Antimicrobial_peptide_AMP-17_induces_protection_against_systemic_candidiasis_and_interacts_synergistically_with_fluconazole_against_Candida_albicans_biofilm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infect the mice by injecting 100 µL of the C. albicans suspension (2 x 10^5 cells) into the

lateral tail vein.[1][8]

Treatment Administration:

Commence treatment shortly after infection (e.g., 2 hours post-infection).

Administer AMP-17 (10 mg/kg) or fluconazole (10 mg/kg) daily via intraperitoneal injection

for the duration of the experiment (e.g., 8-15 days).[1][8][9] The control group receives the

vehicle.

Monitoring and Endpoints:

Monitor the mice daily for signs of illness and record survival. The typical observation

period is 15 days.[1][8]

For fungal burden analysis, euthanize a subset of mice at specified time points (e.g., day 2

and day 8 post-infection).[1][9]

Protocol 2: Assessment of Fungal Burden in Kidneys
This protocol details the quantification of C. albicans in the kidneys of infected mice.

Materials:

Kidneys from euthanized mice

Sterile PBS with 0.05% Tween 20

Tissue homogenizer

SDA plates

Sterile dilution tubes and pipettes

Procedure:

Tissue Collection and Homogenization:
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Aseptically harvest the kidneys from euthanized mice.

Weigh the kidneys and place them in a sterile tube containing a known volume of sterile

PBS.

Homogenize the tissue using a mechanical homogenizer until no large pieces are visible.

Serial Dilution and Plating:

Perform ten-fold serial dilutions of the kidney homogenate in sterile PBS.

Plate 100 µL of appropriate dilutions onto SDA plates in duplicate.

Incubate the plates at 37°C for 24-48 hours.

Quantification:

Count the number of colonies on the plates.

Calculate the number of colony-forming units (CFU) per gram of kidney tissue.

Protocol 3: Histopathological Analysis
This protocol is for the microscopic examination of fungal invasion and inflammation in kidney

tissue.

Materials:

Kidneys from euthanized mice

4% paraformaldehyde or 10% neutral buffered formalin

Ethanol series (for dehydration)

Xylene

Paraffin wax

Microtome
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Periodic acid-Schiff (PAS) stain

Procedure:

Tissue Fixation and Processing:

Fix the harvested kidneys in 4% paraformaldehyde overnight.

Dehydrate the tissue through a graded series of ethanol.

Clear the tissue with xylene and embed in paraffin wax.

Sectioning and Staining:

Cut thin sections (e.g., 4-5 µm) using a microtome.

Mount the sections on glass slides.

Deparaffinize and rehydrate the sections.

Perform PAS staining according to the manufacturer's protocol to visualize fungal

elements.

Microscopic Examination:

Examine the stained sections under a light microscope to assess the extent of fungal

infiltration, tissue damage, and inflammatory cell recruitment.

Conclusion
AMP-17 demonstrates significant therapeutic potential in a murine model of disseminated

candidiasis. It enhances survival, reduces fungal burden in target organs, and modulates the

host inflammatory response.[1][8] Its unique mechanism of action, including the disruption of

the fungal cell membrane and induction of apoptosis, makes it a promising candidate for further

development as a novel antifungal agent.[4][7] Furthermore, its synergistic activity with

fluconazole suggests its potential use in combination therapies to combat drug-resistant

Candida infections.[1] The protocols provided herein offer a standardized framework for
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researchers to investigate AMP-17 and other novel antifungal compounds in a preclinical

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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